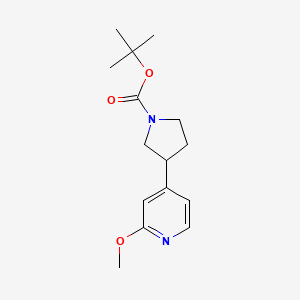![molecular formula C10H12FN B13685629 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine is a fluorinated derivative of tetrahydrobenzoazepine. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s biological activity and metabolic stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzylamine with a suitable cyclic ketone or aldehyde, followed by cyclization to form the azepine ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated azepine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[B]azepine: Lacks the fluorine atom, which may result in different biological activity and stability.
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[B]azepine: Contains a chlorine atom instead of fluorine, leading to different chemical properties and biological effects.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine makes it unique compared to its non-fluorinated counterparts. Fluorine often enhances the compound’s metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H12FN |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2 |
InChI-Schlüssel |
XRDKAKFFNLRECK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2=C(C1)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)

![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)

![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)



![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)
![9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13685601.png)
